Methylmalonic acid-d3

Description

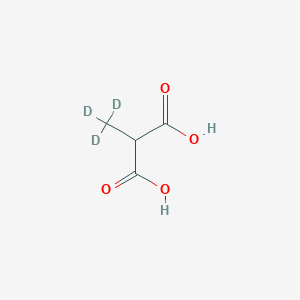

Structure

3D Structure

Propriétés

IUPAC Name |

2-(trideuteriomethyl)propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYVHBGGAOATLY-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445266 | |

| Record name | Methyl-d3-malonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42522-59-8 | |

| Record name | Methyl-d3-malonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-d3-malonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Methylmalonic Acid-d3 in Advancing Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of methylmalonic acid-d3 (MMA-d3) in metabolic studies. This stable isotope-labeled internal standard is indispensable for the accurate quantification of endogenous methylmalonic acid (MMA), a key biomarker for vitamin B12 deficiency and inherited metabolic disorders. This guide provides a comprehensive overview of the metabolic context of MMA, detailed experimental protocols for its quantification, and a summary of relevant quantitative data.

Introduction: The Significance of Methylmalonic Acid in Metabolism

Methylmalonic acid is a dicarboxylic acid that serves as a sensitive and specific functional biomarker for vitamin B12 (cobalamin) status. Vitamin B12 is an essential cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase, which plays a crucial role in the catabolism of certain amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. A deficiency in vitamin B12 or a genetic defect in the metabolic pathway leads to an accumulation of MMA in physiological fluids such as blood and urine.

The accurate measurement of MMA is therefore vital for:

-

Diagnosing Vitamin B12 Deficiency: Elevated MMA levels are often one of the earliest indicators of a functional vitamin B12 deficiency, sometimes preceding hematological signs.

-

Diagnosing and Monitoring Inherited Metabolic Disorders: Inborn errors of metabolism, such as methylmalonic acidemia, are characterized by significantly elevated levels of MMA.

-

Research in Neurology and Aging: Studies have linked elevated MMA to neurological damage and cognitive decline, making its precise measurement crucial in these research areas.

The Indispensable Role of this compound

To ensure the accuracy and reliability of MMA quantification in complex biological matrices, stable isotope dilution analysis using this compound (MMA-d3) is the gold standard. MMA-d3 is a deuterated form of MMA where three hydrogen atoms on the methyl group are replaced with deuterium.

The primary function of MMA-d3 in metabolic studies is as an internal standard in mass spectrometry-based assays (Gas Chromatography-Mass Spectrometry - GC-MS; Liquid Chromatography-Tandem Mass Spectrometry - LC-MS/MS).[1][2][3][4] Its utility stems from the following properties:

-

Chemical and Physical Similarity: MMA-d3 is chemically identical to endogenous MMA, ensuring it behaves similarly during sample preparation, extraction, derivatization, and chromatographic separation.

-

Mass Difference: The mass difference of 3 Daltons allows the mass spectrometer to distinguish between the endogenous analyte (MMA) and the internal standard (MMA-d3).

-

Correction for Matrix Effects and Analyte Loss: By adding a known amount of MMA-d3 to each sample at the beginning of the workflow, any loss of analyte during the analytical process can be corrected for by measuring the ratio of the endogenous MMA signal to the MMA-d3 signal. This significantly improves the precision and accuracy of the measurement.

Quantitative Data in MMA Analysis

The concentration of MMA in biological fluids is a critical diagnostic parameter. The use of MMA-d3 as an internal standard has enabled the establishment of reliable reference ranges.

Reference Ranges for Methylmalonic Acid

| Biological Matrix | Population | Reference Range |

| Plasma/Serum | Adults | 73 – 271 nmol/L |

| Elderly (>65 years) | 0.12–0.46 µmol/L | |

| Children (1-<11 years) | 0.10–0.30 µmol/L | |

| Urine | All ages | 0.52 - 5.75 mmol/mol creatinine |

Note: Reference ranges can vary slightly between laboratories and analytical methods.

Performance Characteristics of MMA Quantification Methods with MMA-d3

The use of MMA-d3 as an internal standard contributes to the excellent performance of analytical methods for MMA quantification.

| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | GC-MS Method |

| Linearity | 25-2500 nmol/L | 42.4-2711.9 nmol/L | Not specified |

| Limit of Detection (LOD) | 22.1 nmol/L | 15 nmol/L | 21 nM |

| Limit of Quantification (LOQ) | Not specified | 33 nmol/L | Not specified |

| Intra-assay Precision (CV%) | 1.3-3.4% | 2.1–4.9% | <5% |

| Inter-assay Precision (CV%) | 3.8-8.5% | 2.7–5.9% | <8% |

| Mean Recovery | 94-97% | 97.9-100.1% | 56-58% (from filter paper) |

Metabolic Pathway and Experimental Workflow

Propionyl-CoA to Succinyl-CoA Metabolic Pathway

The accumulation of MMA is a direct consequence of a bottleneck in the conversion of propionyl-CoA to succinyl-CoA, a key intermediate in the Krebs cycle. The pathway involves several enzymatic steps, with the final step being dependent on vitamin B12.

Experimental Workflow for MMA Quantification

The quantification of MMA in biological samples using stable isotope dilution with MMA-d3 followed by mass spectrometry involves a multi-step process.

Experimental Protocols

The following are representative protocols for the quantification of MMA in human plasma/serum using LC-MS/MS.

Sample Preparation: Protein Precipitation[5][6][7]

-

Aliquoting: Aliquot 100 µL of calibrators, quality controls, and patient serum into a sample preparation vial.

-

Internal Standard Addition: Add 100 µL of MMA-d3 internal standard solution (concentration to be optimized based on the analytical range).

-

Precipitation: Add 300 µL of an extraction solution (e.g., a 2:2:1 mixture of Methanol: Acetonitrile: Formic Acid).

-

Mixing: Vortex the mixture for 30 seconds.

-

Centrifugation: Centrifuge at 11,500 RPM for five minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean sample vial, passing it through a 0.2 µm filter.

-

Analysis: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis[5][8][9]

-

Chromatographic Column: A C18 reversed-phase column (e.g., Agilent SB-C18, 4.6x150mm, 1.8 µm) is commonly used to separate MMA from its isomer, succinic acid.[5][6][7]

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in water.

-

Mobile Phase B: 0.1% Formic Acid in acetonitrile.

-

-

Elution: An isocratic elution with a mixture of mobile phases A and B (e.g., 20% A and 80% B) at a flow rate of 0.7 mL/min is often employed.

-

Column Temperature: Maintained at 45°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

MMA: m/z 117 -> 73.

-

MMA-d3: m/z 120 -> 76.

-

-

Data Analysis and Quantification

The concentration of endogenous MMA in the sample is determined by calculating the peak area ratio of the analyte (MMA) to the internal standard (MMA-d3). This ratio is then compared to a calibration curve generated by analyzing samples with known concentrations of MMA and a fixed concentration of MMA-d3.

Conclusion

This compound is a cornerstone of modern metabolic research, enabling the precise and accurate quantification of methylmalonic acid. Its role as an internal standard in stable isotope dilution mass spectrometry has been pivotal in establishing reliable diagnostic methods for vitamin B12 deficiency and inherited metabolic disorders. The detailed methodologies and quantitative data presented in this guide underscore the importance of MMA-d3 in clinical diagnostics and its potential for furthering our understanding of metabolic pathways and their dysregulation in disease. For researchers, scientists, and drug development professionals, the principles and protocols outlined here provide a solid foundation for the robust measurement of this critical metabolic biomarker.

References

- 1. wwwn.cdc.gov [wwwn.cdc.gov]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. Analysis of methylmalonic acid in plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylmalonic acid measured in plasma and urine by stable-isotope dilution and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Which Column is Best for the Analysis of Methylmalonic Acid (MMA)? [restek.com]

- 6. MMA & Succinic Acid in Plasma by LC–MS | Phenomenex [phenomenex.com]

- 7. academic.oup.com [academic.oup.com]

Synthesis and Isotopic Purity of Methylmalonic Acid-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of methylmalonic acid-d3 (MMA-d3). MMA-d3 is a crucial internal standard for the accurate quantification of methylmalonic acid in biological samples, a key biomarker for vitamin B12 deficiency and inherited metabolic disorders.[1] This document outlines a detailed synthetic protocol based on malonic ester synthesis, methods for purification, and rigorous analytical procedures for the determination of isotopic purity using mass spectrometry and nuclear magnetic resonance spectroscopy.

Synthesis of this compound via Malonic Ester Synthesis

The synthesis of this compound can be effectively achieved through a modified malonic ester synthesis. This classical approach involves the alkylation of a malonic ester enolate with a deuterated methylating agent, followed by hydrolysis of the ester groups to yield the desired deuterated carboxylic acid.[2][3][4]

Experimental Protocol

The synthesis is a two-step process: the formation of diethyl methyl-d3-malonate, followed by its hydrolysis to this compound.

Step 1: Synthesis of Diethyl Methyl-d3-malonate

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide. The reaction is exothermic and should be performed under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of the Malonate Enolate: Cool the sodium ethoxide solution in an ice bath and add diethyl malonate dropwise with continuous stirring. The deprotonation of the alpha-carbon of diethyl malonate results in the formation of the sodium salt of diethyl malonate (sodiomalonic ester).[5]

-

Alkylation with Iodomethane-d3 (B117434): To the stirred solution of the malonate enolate, add iodomethane-d3 (CD3I) dropwise. The reaction is an SN2 substitution where the enolate acts as a nucleophile.[2] After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours to ensure complete alkylation.

-

Work-up and Isolation: After cooling, neutralize the reaction mixture with a dilute acid (e.g., hydrochloric acid). The product, diethyl methyl-d3-malonate, is then extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude diethyl methyl-d3-malonate can be purified by vacuum distillation.[6]

Step 2: Hydrolysis of Diethyl Methyl-d3-malonate to this compound

-

Saponification: The purified diethyl methyl-d3-malonate is hydrolyzed by refluxing with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. This saponification reaction converts the ester groups into carboxylate salts.

-

Acidification: After the hydrolysis is complete, the reaction mixture is cooled in an ice bath and carefully acidified with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic. This protonates the carboxylate salts to form this compound.

-

Isolation and Purification: The resulting this compound may precipitate out of the solution upon cooling. The solid product can be collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent, such as water or a mixture of organic solvents.

Reagent Data

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Notes |

| Diethyl malonate | 160.17 | 1.055 | 199.3 | Starting material. |

| Sodium | 22.99 | 0.968 | 883 | Used to prepare sodium ethoxide. |

| Absolute Ethanol | 46.07 | 0.789 | 78.37 | Solvent for sodium ethoxide preparation. |

| Iodomethane-d3 | 144.96 | 2.33 | 41-43 | Deuterated alkylating agent. |

| Sodium Hydroxide | 40.00 | 2.13 | 1388 | Used for saponification. |

| Hydrochloric Acid | 36.46 | 1.18 | -85.05 | Used for acidification. |

Synthetic Workflow Diagram

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized this compound is critical for its use as an internal standard. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques for this analysis.[7][8][9][10]

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly sensitive and accurate method for determining the relative abundance of different isotopologues (d0, d1, d2, and d3).[10][11]

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile/water).

-

Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire full scan mass spectra in negative ion mode. The mass range should encompass the molecular ions of all possible isotopologues.

-

Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z values of the [M-H]⁻ ions of the d0, d1, d2, and d3 isotopologues.

-

Integrate the peak areas for each extracted ion chromatogram.

-

Calculate the percentage of each isotopologue relative to the total area of all isotopologues to determine the isotopic purity.[8]

-

| Isotopologue | Formula | Exact Mass [M-H]⁻ |

| d0-MMA | C4H5O4⁻ | 117.0188 |

| d1-MMA | C4H4DO4⁻ | 118.0251 |

| d2-MMA | C4H3D2O4⁻ | 119.0314 |

| d3-MMA | C4H2D3O4⁻ | 120.0376 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can confirm the position of the deuterium (B1214612) labels, as well as quantify the isotopic enrichment.[7][12]

-

Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

¹H NMR Spectroscopy:

-

Acquire a quantitative ¹H NMR spectrum.

-

Integrate the residual proton signal of the methyl group (CHxD3-x) and compare it to the integral of the methine proton (CH). The reduction in the integral of the methyl proton signal relative to the methine proton provides a measure of deuteration.

-

-

²H NMR Spectroscopy:

-

Acquire a ²H NMR spectrum.

-

The presence of a signal corresponding to the methyl group confirms the incorporation of deuterium at this position.

-

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.1 | Quartet | CH |

| ¹H | ~1.2 | Doublet (residual) | CHxD3-x |

| ¹³C | ~172 | Singlet | 2 x COOH |

| ¹³C | ~45 | Singlet | CH |

| ¹³C | ~13 | Multiplet | CD3 |

Analytical Workflow Diagram

Metabolic Pathway of Propionate

Methylmalonic acid is a key intermediate in the metabolic pathway that converts propionyl-CoA to succinyl-CoA, which can then enter the citric acid cycle.[13][14][15][16][17] This pathway is essential for the breakdown of odd-chain fatty acids and certain amino acids.

The conversion involves three main enzymatic steps:

-

Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[14]

-

Methylmalonyl-CoA Epimerase: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.

-

Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[18][19][20] A deficiency in this enzyme or its cofactor, adenosylcobalamin, leads to the accumulation of methylmalonyl-CoA, which is then hydrolyzed to methylmalonic acid, resulting in methylmalonic acidemia.[19]

Propionate Metabolism Pathway Diagram

References

- 1. wwwn.cdc.gov [wwwn.cdc.gov]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medlink.com [medlink.com]

- 14. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methylmalonyl-CoA mutase - Wikiwand [wikiwand.com]

- 19. Role of vitamin B12 on methylmalonyl-CoA mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]

chemical and physical properties of methylmalonic acid-d3

An In-depth Technical Guide to Methylmalonic Acid-d3

Introduction

This compound (MMA-d3) is the deuterated form of methylmalonic acid (MMA), a dicarboxylic acid that is an intermediate in the metabolism of amino acids, odd-chain fatty acids, and cholesterol.[1] Due to its chemical and isotopic properties, MMA-d3 serves as an invaluable internal standard for the accurate quantification of endogenous methylmalonic acid in biological samples by mass spectrometry.[2][3][4] Elevated levels of MMA are a sensitive and specific biomarker for vitamin B12 (cobalamin) deficiency and are also associated with inherited metabolic disorders such as methylmalonic acidemia.[5][6][7] This guide provides a comprehensive overview of the , detailed experimental protocols for its use, and relevant metabolic and experimental workflow diagrams.

Chemical and Physical Properties

This compound is a stable, isotopically labeled compound that is a white to off-white solid at room temperature.[5] Its properties are critical for its function as an internal standard in analytical chemistry.

| Property | Value | References |

| Synonyms | 2-methyl-d3-propanedioic acid, Isosuccinic acid-d3, MMA-d3 | [2][3] |

| CAS Number | 42522-59-8 | [2][8][9] |

| Molecular Formula | C4H3D3O4 | [2][5][8] |

| Molecular Weight | 121.11 g/mol | [8][9][10][11] |

| Appearance | Solid | [2][5] |

| Melting Point | 134-136 °C | [8][12] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |

| Purity | ≥98% atom % D, ≥99% deuterated forms (d1-d3) | [2][10] |

| Storage Temperature | Room temperature, +4°C, or -20°C | [9][10][12] |

Metabolic Significance

Methylmalonic acid is a byproduct of the propionate (B1217596) metabolism pathway. Propionyl-CoA, derived from the catabolism of certain amino acids, odd-chain fatty acids, and cholesterol, is converted to D-methylmalonyl-CoA, which is then isomerized to L-methylmalonyl-CoA. The enzyme L-methylmalonyl-CoA mutase, with its cofactor 5'-deoxyadenosylcobalamin (a form of vitamin B12), catalyzes the conversion of L-methylmalonyl-CoA to succinyl-CoA, which enters the citric acid cycle. A deficiency in vitamin B12 or a genetic defect in the mutase enzyme leads to the accumulation of methylmalonyl-CoA, which is subsequently hydrolyzed to methylmalonic acid.

Experimental Protocols

This compound is predominantly used as an internal standard for the quantification of methylmalonic acid in biological matrices such as plasma, serum, and urine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][13]

Quantification of Methylmalonic Acid in Plasma/Serum by LC-MS/MS

This protocol describes a general method for the analysis of methylmalonic acid in plasma or serum.

1. Sample Preparation

-

Stock Solutions: Prepare stock solutions of methylmalonic acid and this compound in deionized water or a suitable organic solvent (e.g., methanol).[6]

-

Calibration Standards and Quality Controls: Prepare a series of calibration standards and quality control samples by spiking blank plasma or serum with known concentrations of methylmalonic acid.

-

Internal Standard Spiking: Add a fixed amount of this compound internal standard solution to all samples, calibrators, and quality controls.[13][14]

-

Deproteinization: Precipitate proteins by adding a solvent such as acetonitrile (B52724) or methanol, or by ultrafiltration.[13][15] Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Derivatization (Optional but common): To improve chromatographic retention and ionization efficiency, derivatize the extracted acids with butanol to form dibutylesters.[6]

-

Reconstitution: After derivatization, evaporate the solvent and reconstitute the residue in a suitable mobile phase.[6]

2. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.[16]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid), is typically employed.[15][16] Isocratic conditions can also be used.[13]

-

Flow Rate: A typical flow rate is between 0.3 and 0.7 mL/min.[15][16]

-

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.[13][16]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[6][13] The precursor and product ion transitions for both methylmalonic acid and this compound are monitored. For example, m/z 117.0 → 73.0 for MMA and m/z 120.0 → 76.0 for MMA-d3.[16]

-

3. Data Analysis

-

Quantification: The concentration of methylmalonic acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Applications in Research and Drug Development

The precise measurement of methylmalonic acid is crucial for:

-

Clinical Diagnostics: Diagnosing vitamin B12 deficiency and monitoring treatment efficacy.[6] It is also used in newborn screening for methylmalonic acidemia.[7]

-

Metabolomics Research: Studying metabolic pathways and identifying biomarkers for various diseases.[10] Recent studies have linked elevated MMA levels to cognitive dysfunction, depressive symptoms, and the progression of certain cancers.[17][18][19]

-

Drug Development: Assessing the impact of new chemical entities on metabolic pathways and for patient stratification in clinical trials.

Conclusion

This compound is an essential tool for researchers, clinicians, and drug development professionals. Its well-characterized chemical and physical properties, combined with its utility as an internal standard, enable the accurate and precise quantification of methylmalonic acid. This, in turn, facilitates the diagnosis and management of metabolic disorders and advances our understanding of the role of metabolic pathways in health and disease.

References

- 1. Methylmalonic acid - Wikipedia [en.wikipedia.org]

- 2. This compound - Cayman Chemical [bioscience.co.uk]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. METHYL-D3-MALONIC ACID | 42522-59-8 [chemicalbook.com]

- 6. wwwn.cdc.gov [wwwn.cdc.gov]

- 7. Methyl-D3-malonic acid | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 8. chemwhat.com [chemwhat.com]

- 9. This compound | CAS 42522-59-8 | LGC Standards [lgcstandards.com]

- 10. Methylmalonic acid (methyl-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. d3-Methylmalonic acid | C4H6O4 | CID 87234242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 42522-59-8 CAS MSDS (METHYL-D3-MALONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. Quantitation of methylmalonic acid in plasma using liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 14. assets.fishersci.com [assets.fishersci.com]

- 15. pafmj.org [pafmj.org]

- 16. Methylmalonic Acid Analysis Service - Creative Proteomics [creative-proteomics.com]

- 17. Associations of methylmalonic acid and depressive symptoms with mortality: a population-based study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Increased serum methylmalonic acid levels were associated with the presence of cognitive dysfunction in older chronic kidney disease patients with albuminuria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moffitt.org [moffitt.org]

The Sentinel Role of Methylmalonic Acid-d3 in Advancing Vitamin B12 Deficiency Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin B12 (cobalamin) deficiency is a widespread nutritional disorder that can lead to severe hematological and neurological complications. The accurate and early diagnosis of this deficiency is paramount for effective intervention. While direct measurement of serum vitamin B12 has been the traditional diagnostic approach, it is often fraught with limitations, leading to both false-positive and false-negative results. Consequently, functional biomarkers that reflect the metabolic consequences of vitamin B12 depletion have gained prominence. Among these, methylmalonic acid (MMA) has emerged as a highly sensitive and specific indicator of vitamin B12 status at the tissue level.[1][2] The precise quantification of MMA is therefore critical, a task significantly advanced by the use of its stable isotope-labeled internal standard, methylmalonic acid-d3 (d3-MMA). This technical guide provides a comprehensive overview of the pivotal role of d3-MMA in vitamin B12 deficiency research, detailing its application in analytical methodologies, presenting key quantitative data, and illustrating relevant metabolic and diagnostic pathways.

The Biochemical Basis: Vitamin B12 and Methylmalonic Acid Metabolism

Vitamin B12, in its active coenzyme form, adenosylcobalamin, is an essential cofactor for the mitochondrial enzyme L-methylmalonyl-CoA mutase. This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a crucial step in the catabolism of odd-chain fatty acids and certain amino acids.[3] In a state of vitamin B12 deficiency, the activity of L-methylmalonyl-CoA mutase is impaired, leading to an accumulation of methylmalonyl-CoA. This excess is subsequently hydrolyzed to methylmalonic acid, resulting in elevated levels of MMA in the blood and urine.[3] Therefore, the concentration of MMA serves as a functional indicator of vitamin B12 adequacy.

The Analytical Cornerstone: this compound as an Internal Standard

The quantification of MMA in biological matrices such as serum, plasma, and urine is predominantly performed using mass spectrometry-based methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The accuracy and reliability of these methods are significantly enhanced by the use of a stable isotope-labeled internal standard, with d3-MMA being the universally accepted choice.

d3-MMA is chemically identical to endogenous MMA, except that three of its hydrogen atoms are replaced with deuterium. This subtle mass difference allows the mass spectrometer to distinguish between the analyte (MMA) and the internal standard (d3-MMA). By adding a known amount of d3-MMA to each sample at the beginning of the analytical process, any variations in sample preparation (e.g., extraction efficiency) and instrument response can be normalized. This isotope dilution mass spectrometry approach ensures a high degree of precision and accuracy in the final MMA concentration measurement.

Quantitative Data in MMA Analysis using d3-MMA

The use of d3-MMA as an internal standard has enabled the development of robust and validated analytical methods for MMA quantification. The following tables summarize key performance characteristics from various LC-MS/MS and GC-MS methods reported in the literature.

Table 1: Performance Characteristics of LC-MS/MS Methods for MMA Quantification using d3-MMA.

| Parameter | Method 1 | Method 2 | Method 3 |

| Linearity Range | 25 - 2500 nmol/L | 33 - 4227 nmol/L | 0.044 - 1.63 µmol/L |

| Lower Limit of Quantification (LLOQ) | 25 nmol/L | 33 nmol/L | 0.044 µmol/L |

| Intra-day Precision (CV%) | 3-5% | 0.7 - 7.5% | 3-7% |

| Inter-day Precision (CV%) | 3-8% | Not Reported | 3-7% |

| Accuracy/Recovery | Not Reported | Bias: -12.7% to 0.4% | Not Reported |

Table 2: Performance Characteristics of a GC-MS Method for MMA Quantification using d3-MMA.

| Parameter | Value |

| Linearity Range | 0 - 200 µM (urine), 0 - 10 µM (plasma) |

| Intra-assay Precision (CV%) | < 5% |

| Inter-assay Precision (CV%) | < 10% |

| Recovery | > 90% |

Experimental Protocols

A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Serum MMA

This protocol is a generalized representation based on common practices in the field.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of serum, calibrator, or quality control sample in a microcentrifuge tube, add 300 µL of a precipitation solution (e.g., acetonitrile (B52724) or methanol) containing a known concentration of d3-MMA.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

References

The Role of Methylmalonic Acid-d3 in the Diagnosis and Management of Inborn Errors of Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of diagnostic biochemistry, stable isotope-labeled internal standards are indispensable for achieving the accuracy and precision required for clinical decision-making. This is particularly true for the diagnosis and monitoring of inborn errors of metabolism, a class of genetic disorders that disrupt normal metabolic pathways. Methylmalonic acid-d3 (MMA-d3), a deuterated form of methylmalonic acid, has emerged as a critical tool in the clinical laboratory for the quantitative analysis of its endogenous counterpart, methylmalonic acid (MMA). Elevated levels of MMA are a hallmark of several inherited metabolic disorders, collectively known as methylmalonic acidemias, as well as an indicator of acquired vitamin B12 deficiency.[1][2] This technical guide provides an in-depth overview of the core utility of MMA-d3 as a biomarker, detailing the underlying metabolic pathways, analytical methodologies, and quantitative data that underscore its importance in research and clinical settings.

The Biochemical Basis of Methylmalonic Acidemia

Methylmalonic acid is an intermediate in the catabolism of several branched-chain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[3][4] The final step in this pathway involves the conversion of L-methylmalonyl-CoA to succinyl-CoA, a key intermediate in the citric acid cycle. This reaction is catalyzed by the enzyme methylmalonyl-CoA mutase, which requires 5'-deoxyadenosylcobalamin, a derivative of vitamin B12, as a cofactor.[1][3]

A deficiency in methylmalonyl-CoA mutase activity, or a defect in the synthesis or transport of its cobalamin cofactor, leads to the accumulation of methylmalonyl-CoA.[1][5] This excess methylmalonyl-CoA is then hydrolyzed to methylmalonic acid, resulting in elevated concentrations in blood and urine.[3] The resulting condition, methylmalonic acidemia, is a serious metabolic disorder that can lead to a range of clinical manifestations, including metabolic acidosis, developmental delay, seizures, and in severe cases, coma and death.[2][6][7]

Analytical Methodology: The Gold Standard of LC-MS/MS

The accurate quantification of MMA in biological matrices is crucial for the diagnosis and monitoring of methylmalonic acidemia. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, specificity, and throughput.[8][9] A key component of a robust LC-MS/MS assay is the use of a stable isotope-labeled internal standard, and for MMA analysis, MMA-d3 is the standard of choice.[10][11][12]

The Role of this compound

MMA-d3 is chemically identical to endogenous MMA, with the exception of three hydrogen atoms on the methyl group being replaced by deuterium (B1214612) atoms. This mass difference allows the mass spectrometer to distinguish between the analyte (MMA) and the internal standard (MMA-d3).[10] The use of MMA-d3 as an internal standard is critical for several reasons:

-

Correction for Matrix Effects: Biological samples like plasma and urine are complex matrices that can interfere with the ionization of the analyte, leading to signal suppression or enhancement. Since MMA-d3 co-elutes with MMA and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.[13]

-

Correction for Sample Preparation Variability: MMA-d3 is added to the sample at the beginning of the sample preparation process. This accounts for any analyte loss that may occur during extraction, derivatization, and other sample handling steps.[14][15]

-

Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the precision and accuracy of the measurement are significantly improved.[9]

Experimental Workflow for MMA Quantification

The following diagram outlines a typical workflow for the quantification of MMA in biological samples using LC-MS/MS with MMA-d3 as an internal standard.

Experimental Protocols: A Synthesized Approach

While specific protocols may vary between laboratories, the following represents a synthesized methodology for the quantification of MMA in human plasma or serum based on published methods.[9][14][16]

1. Sample Preparation:

-

To a 100 µL aliquot of plasma or serum, add a known concentration of MMA-d3 internal standard.[14]

-

Perform protein precipitation by adding an organic solvent such as methanol (B129727) or acetonitrile, often containing a small percentage of formic acid.[14][17]

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected for analysis or subjected to further cleanup.

2. Optional Derivatization:

-

While some methods analyze MMA without derivatization, others employ derivatization to improve chromatographic properties and sensitivity.[8][16] A common method is the formation of a dibutyl ester.[16]

3. LC-MS/MS Analysis:

-

Chromatography: Separation is typically achieved using a C18 reversed-phase column. The mobile phase often consists of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with an acidic modifier (e.g., formic acid or acetic acid). Isocratic or gradient elution can be used to separate MMA from its isomer, succinic acid.[8][14]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is commonly used. Detection is performed using multiple reaction monitoring (MRM) to enhance specificity.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies utilizing MMA-d3 for the quantification of MMA.

Table 1: Performance Characteristics of LC-MS/MS Methods for MMA Quantification

| Parameter | Plasma/Serum | Dried Blood Spots (DBS) | Reference |

| Linearity Range | 15 - 1200 ng/mL | 10 - 10,000 nmol/L | [13],[18] |

| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 nmol/L | [15],[18] |

| Recovery | 94% ± 5.5% | 93% - 96% | [8],[18] |

| Intra-assay CV% | 4.9% - 7.9% | 0.49% | [8],[18] |

| Inter-assay CV% | Not specified | 2.3% | [18] |

Table 2: Typical MMA Concentrations in Different Populations

| Population | Sample Type | MMA Concentration Range | Reference |

| Healthy Women | Plasma | 68 - 950 nmol/L | [18] |

| Healthy Women | DBS | 10.2 - 80.5 nmol/L | [18] |

| Newborns (False Positive for MMA) | DBS | Overlapping with true positives | [19] |

| Newborns (cblC deficiency) | DBS | Markedly elevated | [19] |

Conclusion

This compound is an essential tool for the accurate and precise quantification of methylmalonic acid in biological samples. Its use as an internal standard in LC-MS/MS assays has become the cornerstone for the diagnosis and monitoring of inborn errors of metabolism such as methylmalonic acidemia. The high sensitivity and specificity of these methods allow for early detection through newborn screening programs, enabling timely intervention and improved patient outcomes. For researchers and drug development professionals, the robust analytical methods facilitated by MMA-d3 are invaluable for studying the pathophysiology of these disorders and for evaluating the efficacy of novel therapeutic strategies. The continued refinement of these analytical techniques will further enhance our ability to manage these complex genetic conditions.

References

- 1. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methylmalonic acid - Wikipedia [en.wikipedia.org]

- 4. Methylmalonic Acidemia: Overview, Etiology and Neuropathology, Evaluation of Methylmalonic Acidemia [emedicine.medscape.com]

- 5. researchgate.net [researchgate.net]

- 6. Methylmalonic Acidemia- A Rare Inborn Error of Metabolism - Europub [europub.co.uk]

- 7. ICI Journals Master List [journals.indexcopernicus.com]

- 8. stacks.cdc.gov [stacks.cdc.gov]

- 9. Quantitation of methylmalonic acid in plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. Methyl-D3-malonic acid | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 12. thomassci.com [thomassci.com]

- 13. assets.fishersci.com [assets.fishersci.com]

- 14. Evaluation of a Simple Method for Methylmalonic Acid Analysis in Human Plasma by LC-MS/MS [restek.com]

- 15. biotage.com [biotage.com]

- 16. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Methylmalonic acid quantified in dried blood spots provides a precise, valid, and stable measure of functional vitamin B-12 status in healthy women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Screening for Methylmalonic and Propionic Acidemia: Clinical Outcomes and Follow-Up Recommendations [mdpi.com]

The Core Metabolism of Methylmalonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolism of methylmalonic acid (MMA), a critical intermediate in the catabolism of several essential amino acids and odd-chain fatty acids. Dysregulation of this pathway leads to the accumulation of MMA, resulting in the inherited metabolic disorder known as methylmalonic acidemia. This document details the core metabolic pathway, the enzymes involved, their kinetics, and the analytical methods used for quantification of key metabolites, providing a valuable resource for researchers and professionals in the field of metabolic diseases and drug development.

The Propionyl-CoA to Succinyl-CoA Pathway: The Epicenter of Methylmalonic Acid Metabolism

The central pathway for the metabolism of methylmalonic acid involves the conversion of propionyl-CoA to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle. This pathway is essential for the breakdown of the amino acids valine, isoleucine, methionine, and threonine, as well as odd-chain fatty acids and cholesterol.[1][2][3][4] The process occurs within the mitochondrial matrix and is catalyzed by a series of three enzymatic reactions.

The pathway begins with the carboxylation of propionyl-CoA to (S)-methylmalonyl-CoA, a reaction catalyzed by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) .[5][6][7] Subsequently, methylmalonyl-CoA epimerase (MCE) , also known as methylmalonyl-CoA racemase, catalyzes the conversion of (S)-methylmalonyl-CoA to its (R)-stereoisomer.[8][9][10] The final step is the isomerization of (R)-methylmalonyl-CoA to succinyl-CoA, which is catalyzed by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MUT) .[2][3][5] Succinyl-CoA then enters the TCA cycle for energy production.

Genetic defects in any of these enzymes, or in the synthesis of the vitamin B12 cofactor (adenosylcobalamin), can lead to a buildup of methylmalonic acid and its precursors, resulting in methylmalonic acidemia.[11][12][13]

Key Enzymes and Their Kinetic Properties

The efficiency of the propionyl-CoA to succinyl-CoA pathway is dictated by the kinetic properties of its constituent enzymes. Understanding these parameters is crucial for elucidating disease mechanisms and for the development of targeted therapies.

| Enzyme | Substrate | Km | Vmax | Cofactor(s) | Reference(s) |

| Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | 0.29 mM | - | Biotin, ATP | [6][14] |

| Bicarbonate (HCO3-) | 3.0 mM | - | [6] | ||

| ATP | 0.08 mM | - | [6] | ||

| Methylmalonyl-CoA Mutase (MUT) | (R)-Methylmalonyl-CoA | Varies with mutations | Varies with mutations | Adenosylcobalamin (Vitamin B12) | [15] |

Note: Vmax values are often dependent on the specific experimental conditions and the purity of the enzyme preparation, and thus are not always reported in a standardized manner.

Mutations in the MUT gene can significantly alter the enzyme's affinity for its cofactor, adenosylcobalamin, leading to the "mut-" phenotype of methylmalonic acidemia. Studies on mutant MUT enzymes have shown that the Km for adenosylcobalamin can be increased by 40- to 900-fold, while Vmax values can range from 0.2% to nearly 100% of the wild-type enzyme.[15]

Quantitative Analysis of Methylmalonic Acid

Accurate quantification of methylmalonic acid in biological fluids is essential for the diagnosis and monitoring of methylmalonic acidemia and vitamin B12 deficiency. The reference ranges for MMA in plasma and urine can vary depending on the analytical method and the patient's age.

| Analyte | Matrix | Method | Normal Range | Pathological Range (Vitamin B12 Deficiency/MMA) | Reference(s) |

| Methylmalonic Acid | Plasma/Serum | LC-MS/MS | 73 - 271 nmol/L | > 0.40 µmol/L | [16][17] |

| < 0.40 µmol/L | [18] | ||||

| Urine | GC-MS (random) | < 3.76 mg/g creatinine (B1669602) | Elevated | [19] | |

| LC-MS/MS (random) | 0.7 - 3.2 µmol/mmol creatinine (Adults) | Elevated | [20] | ||

| Colorimetry (24-hour) | ≤ 11.2 mg/day | Elevated | [19] | ||

| Gas-liquid chromatography (24-hour) | ≤ 9.0 mg/day | Elevated | [19] |

Note: Reference ranges can vary between laboratories. It is crucial to interpret results based on the specific laboratory's established ranges.

Experimental Protocols

Quantification of Methylmalonic Acid in Serum/Plasma by LC-MS/MS

This protocol outlines a common method for the sensitive and specific quantification of methylmalonic acid using liquid chromatography-tandem mass spectrometry.

Methodology:

-

Sample Preparation:

-

To a 100 µL aliquot of serum or plasma, add a known amount of a stable isotope-labeled internal standard, such as d3-methylmalonic acid (d3-MMA).[7]

-

Precipitate proteins by adding a solvent like acetonitrile (B52724), followed by vortexing and centrifugation.[7]

-

Transfer the supernatant to a clean tube for analysis.

-

-

Liquid Chromatography (LC):

-

Inject the prepared sample onto a reverse-phase C18 column.

-

Elute the analytes using a mobile phase, which can be an isocratic mixture (e.g., 80% acetonitrile in 100 mmol/L ammonium (B1175870) acetate, pH 4.5) or a gradient.[21] A typical flow rate is 0.7 mL/min.[7]

-

-

Tandem Mass Spectrometry (MS/MS):

-

The eluent from the LC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.[7]

-

Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both MMA and the internal standard are monitored. For example, the transition for MMA could be m/z 117 → 72.[21]

-

-

Data Analysis:

-

The concentration of MMA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of MMA.

-

Methylmalonyl-CoA Mutase (MUT) Enzyme Assay

This protocol describes a general method to determine the activity of methylmalonyl-CoA mutase in cell extracts, such as from cultured fibroblasts or lymphocytes.

Methodology:

-

Preparation of Cell Lysate:

-

Culture patient-derived fibroblasts or isolate lymphocytes from a blood sample.

-

Harvest the cells and prepare a cell lysate by sonication or freeze-thawing in a suitable buffer.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

-

Enzymatic Reaction:

-

Prepare a reaction mixture containing a buffer (e.g., potassium phosphate buffer, pH 7.0), the substrate (R,S)-methylmalonyl-CoA), and the cofactor (adenosylcobalamin).

-

Initiate the reaction by adding a specific amount of the cell lysate to the pre-warmed reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Product Analysis:

-

Calculation of Enzyme Activity:

-

The activity of methylmalonyl-CoA mutase is calculated based on the amount of succinyl-CoA produced per unit of time and normalized to the amount of protein in the cell lysate. The activity is typically expressed as nmol of product formed per hour per milligram of protein.[23]

-

Conclusion

The metabolism of methylmalonic acid is a fundamental biochemical pathway with profound clinical implications. A thorough understanding of the enzymes, their kinetics, and the methods for analyzing key metabolites is essential for researchers and clinicians working on methylmalonic acidemia and related disorders. This guide provides a foundational framework for these endeavors, summarizing the core knowledge and providing detailed experimental approaches to facilitate further research and the development of novel therapeutic strategies.

References

- 1. Isolated Methylmalonic Acidemia - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Assay for methylmalonyl coenzyme A mutase activity based on determination of succinyl coenzyme A by ultrahigh-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hollywood.zbh.uni-hamburg.de [hollywood.zbh.uni-hamburg.de]

- 5. researchgate.net [researchgate.net]

- 6. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 7. pafmj.org [pafmj.org]

- 8. pernicious-anaemia-society.org [pernicious-anaemia-society.org]

- 9. Methylmalonyl CoA epimerase - Wikipedia [en.wikipedia.org]

- 10. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 11. droracle.ai [droracle.ai]

- 12. Methylmalonic Acid (MMA) Test: MedlinePlus Medical Test [medlineplus.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. southtees.nhs.uk [southtees.nhs.uk]

- 17. ashpublications.org [ashpublications.org]

- 18. my.clevelandclinic.org [my.clevelandclinic.org]

- 19. Urine methylmalonic acid level | Allina Health [account.allinahealth.org]

- 20. MMA | North Bristol NHS Trust [nbt.nhs.uk]

- 21. lup.lub.lu.se [lup.lub.lu.se]

- 22. Assay of methylmalonyl CoA mutase with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. CE assay of methylmalonyl-coenzyme-a mutase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Study of Methylmalonic Acid in Cell Culture: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on Methodologies and Applications for Investigating the Cellular Impacts of Methylmalonic Acid

Introduction

Methylmalonic acid (MMA) is a dicarboxylic acid that serves as a crucial intermediate in the catabolism of odd-chain fatty acids and several amino acids. In healthy individuals, MMA is converted to succinyl-CoA and enters the Krebs cycle. However, in certain metabolic disorders, most notably methylmalonic acidemia, genetic defects lead to the accumulation of MMA in tissues and physiological fluids. This accumulation is associated with a range of severe clinical manifestations, particularly neurological damage. Understanding the cellular mechanisms of MMA toxicity is paramount for developing effective therapeutic strategies. This technical guide provides an overview of the preliminary studies involving the use of methylmalonic acid in cell culture, with a focus on experimental design, quantitative analysis, and the elucidation of affected cellular pathways. While the deuterated form, methylmalonic acid-d3 (MMA-d3), is not typically used as an experimental variable in cell culture, it plays an indispensable role as an internal standard for the accurate quantification of MMA, a critical aspect of these studies.

The Role of this compound in Quantitative Analysis

In cell culture experiments designed to investigate the effects of MMA, precise quantification of its concentration in cell lysates and culture media is essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it compensates for variations in sample preparation and instrument response. This compound (MMA-d3) is the ideal internal standard for MMA analysis because it is chemically identical to MMA but has a different mass, allowing it to be distinguished by the mass spectrometer.

Experimental Protocol: Quantification of MMA in Cell Culture Samples using LC-MS/MS with MMA-d3 Internal Standard

This protocol provides a general framework for the quantification of MMA in cell culture samples. Specific parameters may require optimization based on the instrumentation and sample matrix.

1. Sample Preparation:

-

Cell Lysate:

-

Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable buffer (e.g., RIPA buffer) and mechanical disruption (e.g., sonication).

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Culture Medium:

-

Collect the cell culture medium.

-

Centrifuge to remove any detached cells or debris.

-

2. Internal Standard Spiking:

-

Add a known concentration of MMA-d3 to all samples, calibration standards, and quality controls.

3. Protein Precipitation:

-

Add a protein precipitation agent (e.g., ice-cold methanol (B129727) or acetonitrile) to the samples.

-

Vortex and incubate at a low temperature to facilitate protein precipitation.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.

4. Derivatization (Optional but common):

-

To improve chromatographic retention and ionization efficiency, MMA and MMA-d3 can be derivatized (e.g., to dibutyl esters).

5. LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate LC column (e.g., C18 reversed-phase).

-

Use a suitable mobile phase gradient to separate MMA from other sample components.

-

Detect MMA and MMA-d3 using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

MMA transition: m/z 231 → 119

-

MMA-d3 transition: m/z 234.1 → 122.1

-

6. Data Analysis:

-

Calculate the peak area ratio of MMA to MMA-d3.

-

Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of MMA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from In Vitro Studies of Methylmalonic Acid

The following tables summarize quantitative data from studies investigating the effects of unlabeled methylmalonic acid on various cell lines.

Table 1: Effects of Methylmalonic Acid on Neuronal Cells (SH-SY5Y)

| MMA Concentration | Parameter Measured | Result | Reference |

| >0.5 mM | Neuronal Cell CoQ10 Status | ~75% reduction (p = 0.0087) | [1] |

| >2 mM | MRC Complex II–III Activity | Significant decrease (p = 0.0099) | [1] |

| Various | Glucose Consumption | Increased | [2] |

| Various | Respiratory Parameters | Reduced | [2] |

| Various | ENO2 and SYP Gene Expression | Downregulated | [2] |

Table 2: Effects of Methylmalonic Acid on Colorectal Cancer Cell Spheroids

| MMA Concentration | Parameter Measured | Result | Reference |

| Physiological | Spheroid Volume | 1.1-fold increase | [3] |

| Physiological | Energy Dependence on Glycolysis | Increased from ~56-66% to ~70-74% | [3] |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

References

- 1. The Effect of Methylmalonic Acid Treatment on Human Neuronal Cell Coenzyme Q10 Status and Mitochondrial Function | MDPI [mdpi.com]

- 2. Methylmalonic Acid Compromises Respiration and Reduces the Expression of Differentiation Markers of SH-SY5Y Human Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial dysfunction-related metabolite methylmalonic acid is associated with decreased cognitive performance | PLOS One [journals.plos.org]

The Role of Deuterated Methylmalonic Acid (MMA-d3) in Advancing Neurological Disorder Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmalonic acid (MMA) is a metabolite that, when accumulated in the body, is implicated in a range of neurological disorders, most notably methylmalonic acidemia. The neurotoxic effects of elevated MMA levels are a critical area of research, with investigations focusing on mitochondrial dysfunction, oxidative stress, neuroinflammation, and excitotoxicity. Accurate quantification of endogenous MMA is paramount for both diagnosing and monitoring these conditions, as well as for advancing research into their underlying pathological mechanisms. This is where deuterated methylmalonic acid (MMA-d3) plays a pivotal role. MMA-d3 serves as an indispensable internal standard in mass spectrometry-based analytical methods, enabling precise and reliable measurement of MMA in biological samples. This guide explores the use of MMA-d3 in neurological disorder research, detailing the neurotoxic pathways of MMA and the experimental protocols used to investigate them. While the primary application of MMA-d3 is as an analytical tool, the broader context of deuterated compounds in pharmacology also opens avenues for exploring their therapeutic potential.

The Neurotoxic Effects of Methylmalonic Acid

Elevated concentrations of MMA are known to be toxic to the central nervous system. The mechanisms of MMA-induced neuronal damage are multifaceted and interconnected, creating a cascade of events that ultimately lead to neuronal dysfunction and death.

Mitochondrial Dysfunction and Oxidative Stress

MMA impairs mitochondrial function by inhibiting key enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain. This disruption of cellular energy metabolism leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS). The resulting oxidative stress damages cellular components, including lipids, proteins, and DNA, contributing to neuronal injury.

Excitotoxicity and Neurotransmitter Imbalance

MMA has been shown to disrupt the delicate balance between excitatory and inhibitory neurotransmission. It can lead to an overactivation of N-methyl-D-aspartate (NMDA) receptors, a key player in excitatory signaling. Simultaneously, MMA can inhibit the activity of glutamic acid decarboxylase (GAD), the enzyme responsible for synthesizing the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). This imbalance results in excessive neuronal stimulation, a phenomenon known as excitotoxicity, which can trigger neuronal death.[1]

Neuroinflammation and Glial Activation

MMA can trigger an inflammatory response in the brain, characterized by the activation of microglia and astrocytes.[2] Activated glial cells release pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which can exacerbate neuronal damage.[3][4] This neuroinflammatory environment contributes to the progression of neurological damage in conditions associated with high MMA levels.

Apoptosis

The culmination of mitochondrial dysfunction, oxidative stress, and excitotoxicity can lead to the activation of programmed cell death pathways, or apoptosis. Research has implicated the involvement of the mitogen-activated protein kinase (MAPK) and p53 signaling pathways in MMA-induced neuronal apoptosis.[3][5][6]

Quantitative Data on MMA Neurotoxicity

The following tables summarize quantitative data from various studies investigating the neurotoxic effects of MMA.

Table 1: In Vitro Neurotoxicity of Methylmalonic Acid

| Cell Line | MMA Concentration | Exposure Time | Observed Effect | Reference |

| Rat Cortical Neurons | 1.0 - 15.0 mmol/L | 24 hours | Dose-dependent decrease in cell viability | [6] |

| Rat Cortical Neurons | 10.0 - 12.5 mmol/L | 12 hours | Obvious changes in neuronal morphology | [6] |

| SH-SY5Y Human Neuroblastoma | >0.5 mM | 7 days | ~75% reduction in Coenzyme Q10 status | [7] |

| SH-SY5Y Human Neuroblastoma | >2 mM | 7 days | Significant decrease in mitochondrial respiratory chain complex II-III activity | [7] |

Table 2: Biomarker Levels in Response to Methylmalonic Acid

| Biomarker | Model System | MMA Treatment | Change in Biomarker Level | Reference |

| IL-1β | Newborn Rats (in vivo) | Chronic subcutaneous injections | Increased levels in cerebral cortex | [4] |

| TNF-α | Newborn Rats (in vivo) | Chronic subcutaneous injections | Increased levels in cerebral cortex | [4] |

| Nitric Oxide (NO) | Patients with MMA | - | Useful marker for distinguishing cognitive dysfunction (AUC=0.82) | [8] |

| Glutathione (GSH) | Patients with MMA | - | Useful marker for distinguishing cognitive dysfunction (AUC=0.80) | [8] |

| Malondialdehyde (MDA) | Patients with MMA | - | Useful marker for distinguishing cognitive dysfunction (AUC=0.73) | [8] |

| Fibroblast Growth Factor 21 (FGF21) | Patients with mut⁰-type MMA | - | 3271 ± 1378 pg/ml | [9] |

| Growth Differentiation Factor 15 (GDF15) | Patients with mut⁰-type MMA | - | 2617 ± 1072 pg/ml | [9] |

| 2-Methylcitric Acid (MCA) | Patients with mut⁰-type MMA | - | 61.24 ± 46.16 μmol/L | [9] |

| Glycine | Patients with mut⁰-type MMA | - | 588.2 ± 329 U/L | [9] |

Experimental Protocols

Protocol 1: In Vitro Assessment of MMA Neurotoxicity in Neuronal Cell Culture

This protocol outlines a general workflow for studying the effects of MMA on neuronal cells in vitro.

-

Cell Culture:

-

Culture primary rat cortical neurons or a human neuroblastoma cell line (e.g., SH-SY5Y) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Plate cells in 96-well plates or other suitable culture vessels for subsequent assays.

-

-

MMA Treatment:

-

Prepare stock solutions of methylmalonic acid in a suitable solvent and sterilize by filtration.

-

Dilute the MMA stock solution to desired final concentrations (e.g., 0.1 mmol/L to 15 mmol/L) in the cell culture medium.[6]

-

Replace the culture medium of the neuronal cells with the MMA-containing medium. Include a vehicle control group treated with medium containing the solvent alone.

-

Incubate the cells for the desired exposure time (e.g., 6 to 24 hours).[6]

-

-

Assessment of Neurotoxicity:

-

Cell Viability: Measure cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Morphological Analysis: Examine cell morphology using phase-contrast microscopy to observe changes such as cell shrinkage, neurite retraction, or the presence of cellular debris.[6]

-

Apoptosis Assays: Quantify apoptosis using methods such as Hoechst staining to visualize nuclear condensation or flow cytometry with Annexin V/Propidium Iodide staining.[6]

-

Biochemical Assays: Lyse the cells to prepare samples for measuring the activity of specific enzymes (e.g., GAD, mitochondrial complexes) or the levels of biomarkers (e.g., Coenzyme Q10, cytokines).

-

Protocol 2: In Vivo Administration of MMA in a Rodent Model

This protocol describes a method for chronic administration of MMA to young rats to study its long-term neurological effects.

-

Animal Model:

-

Use newborn Wistar rats. House the animals with their mothers under standard laboratory conditions.

-

-

MMA Administration:

-

Prepare a solution of methylmalonic acid in saline and adjust the pH to 7.4.

-

From the 5th to the 28th day of life, administer MMA via subcutaneous injections twice a day.

-

The dosage should be adjusted based on the animal's age and weight, with concentrations ranging from 0.72 to 1.67 µmol/g.[4]

-

A control group should receive subcutaneous injections of saline.

-

-

Behavioral and Biochemical Analysis:

-

Behavioral Testing: After the treatment period (e.g., on days 29-31), conduct behavioral tests to assess cognitive function, such as the object exploration test, and anxiety-like behavior, using the elevated plus maze.[4]

-

Sample Collection: Following behavioral testing, euthanize the animals and collect blood and brain tissue (e.g., cerebral cortex).

-

Biochemical Analysis:

-

Use blood samples for differential cell counts and to measure the levels of circulating cytokines (e.g., IL-1β, TNF-α).[4]

-

Homogenize brain tissue to measure the levels of pro-inflammatory markers (e.g., IL-1β, TNF-α, inducible nitric oxide synthase) and markers of oxidative stress (e.g., 3-nitrotyrosine).[4]

-

-

Protocol 3: Quantification of MMA in Biological Samples using MMA-d3

This protocol provides a general outline for the analysis of MMA in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with MMA-d3 as an internal standard.

-

Sample Preparation:

-

To a known volume of plasma or serum, add a precise amount of MMA-d3 solution of a known concentration.

-

Perform protein precipitation by adding a solvent such as methanol (B129727) containing formic acid.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto a suitable liquid chromatography column (e.g., a C18 column) to separate MMA from other components in the sample.

-

The mobile phase typically consists of a gradient of aqueous formic acid and an organic solvent like acetonitrile.

-

The separated analytes are then introduced into a tandem mass spectrometer.

-

Monitor the specific mass-to-charge (m/z) transitions for both endogenous MMA and the MMA-d3 internal standard.

-

-

Quantification:

-

Create a calibration curve by analyzing samples with known concentrations of MMA and a fixed concentration of MMA-d3.

-

Calculate the ratio of the peak area of endogenous MMA to the peak area of MMA-d3 for each sample and calibrator.

-

Determine the concentration of MMA in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways implicated in MMA-induced neurotoxicity and a typical experimental workflow.

References

- 1. Convulsions induced by methylmalonic acid are associated with glutamic acid decarboxylase inhibition in rats: a role for GABA in the seizures presented by methylmalonic acidemic patients? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylmalonate Induces Inflammatory and Apoptotic Potential: A Link to Glial Activation and Neurological Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic toxicity and neurological dysfunction in methylmalonic acidemia: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ufsm.br [ufsm.br]

- 5. Frontiers | Methylmalonic acidemia: Neurodevelopment and neuroimaging [frontiersin.org]

- 6. Insights into the molecular mechanisms of methylmalonic acidemia using microarray technology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Biomarkers to predict disease progression and therapeutic response in isolated methylmalonic acidemia (MMA) - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Principles of Isotope Dilution Mass Spectrometry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful analytical technique that provides a high degree of accuracy and precision for quantitative analysis, making it an invaluable tool throughout the drug development lifecycle.[1] This guide will delve into the theoretical underpinnings of IDMS, provide detailed experimental protocols, and illustrate its application in critical areas of pharmaceutical research.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry is a quantitative analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (the "spike") to a sample.[2][3] This isotopic variant is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Because the spike and the endogenous analyte behave identically during sample preparation and analysis, any sample loss will affect both equally, preserving the ratio between them. By measuring this altered isotopic ratio using a mass spectrometer, the original concentration of the analyte can be determined with exceptional accuracy and precision.[4] This makes IDMS a definitive measurement method, often considered a "gold standard" in quantitative analysis.

The fundamental equation for single isotope dilution is:

Cx = Cs * (Ws / Wx) * [(Rs - Rb) / (Rb - Rx)] * (Ax / As)

Where:

-

Cx is the concentration of the analyte in the sample.

-

Cs is the concentration of the isotopic spike.

-

Ws is the weight of the spike added.

-

Wx is the weight of the sample.

-

Rs is the isotopic ratio of the spike.

-

Rx is the isotopic ratio of the analyte in the sample.

-

Rb is the isotopic ratio of the mixture.

-

Ax is the atomic/molecular weight of the analyte.

-

As is the atomic/molecular weight of the spike.

Data Presentation: Comparative Quantitative Performance

The superiority of IDMS in terms of accuracy and precision is evident when compared to other analytical techniques. The following tables summarize typical quantitative data and performance characteristics.

Table 1: Comparison of IDMS with External Calibration for Small Molecule Quantification

| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | External Calibration (LC-MS/MS) |

| Principle | Ratio of analyte to a stable isotope-labeled internal standard | Comparison of analyte response to a calibration curve prepared in a clean matrix |

| Accuracy (% Bias) | Typically < 5% | Can be > 15% due to matrix effects |

| Precision (%RSD) | Typically < 5% | Often 5-20% |

| Matrix Effect | Minimized due to co-elution and identical chemical behavior of analyte and standard | Significant potential for ion suppression or enhancement, leading to inaccurate results |

| Example Analyte | Therapeutic Drug in Plasma | Therapeutic Drug in Plasma |

| Reported LLOQ | 0.1 ng/mL | 1 ng/mL |

| Intra-day Precision (CV%) | 2.5% | 8.2% |

| Inter-day Precision (CV%) | 4.1% | 12.5% |

| Accuracy (% Recovery) | 98-103% | 88-115% |

Table 2: Quantitative Data for Therapeutic Drug Monitoring using IDMS

| Drug | Matrix | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (% Bias) | Linearity (r²) |

| Tacrolimus | Whole Blood | 1 | < 10% | ± 10% | > 0.99 |

| Cyclosporine A | Whole Blood | 50 | < 10% | ± 10% | > 0.99 |

| Sitagliptin | Human Plasma | 5 | < 5% | ± 5% | > 0.999[5] |

| Carboplatin | Human Plasma | Varies | Not Reported | Not Reported | Not Reported |

Data for Tacrolimus and Cyclosporine A are representative values from typical therapeutic drug monitoring assays.

Table 3: Quantification of a Monoclonal Antibody (mAb) in Serum using IDMS [6][7]

| Parameter | Value |

| Linear Dynamic Range | 5.00 - 1000 µg/mL |

| Lower Limit of Quantification (LLOQ) | 5.00 µg/mL |

| Accuracy at LLOQ | Within ±20% |

| Precision at LLOQ | < 20% |

| Accuracy at other concentrations | Within ±15% |

| Precision at other concentrations | < 15% |

| Overall Method Recovery | 14% |

Experimental Protocols

General Experimental Workflow for IDMS

The following diagram outlines the typical steps involved in an IDMS workflow, from sample collection to data analysis.

Detailed Protocol: Quantification of a Small Molecule Drug in Human Plasma for a Pharmacokinetic Study

This protocol provides a detailed methodology for the quantification of a small molecule drug in human plasma using LC-IDMS/MS.

1. Materials and Reagents:

-

Human plasma (K₂EDTA as anticoagulant)

-

Analytical standard of the drug

-

Stable isotope-labeled internal standard (SIL-IS) of the drug

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Protein precipitation plates or tubes

2. Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of the analytical standard and SIL-IS in an appropriate solvent (e.g., methanol).

-

Prepare a series of calibration standards by spiking known concentrations of the analytical standard into blank human plasma.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

3. Sample Preparation:

-

Thaw plasma samples, calibration standards, and QCs on ice.

-

To 100 µL of each sample, standard, or QC in a 96-well plate or microcentrifuge tube, add 20 µL of the SIL-IS working solution.

-

Vortex briefly to mix.

-